molecular formula C10H15NO3 B12826835 Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12826835
M. Wt: 197.23 g/mol
InChI Key: DIJSTOICFDVRBE-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate (CAS 1251001-08-7) is a spirocyclic chemical building block of high interest in pharmaceutical research and development. With a molecular formula of C10H15NO3 and a molecular weight of 197.231 g/mol, this compound serves as a versatile precursor for the synthesis of novel bioactive molecules . Its unique spiro[3.4]octane core is a privileged structure in drug discovery, valued for its three-dimensionality and potential to improve physicochemical properties. Research and patent literature highlights the significant role of azaspiro[3.4]octane derivatives in the discovery of new therapeutic agents. For instance, structurally related 5-oxa-2-azaspiro[3.4]octane derivatives have been investigated as potent M4 muscarinic receptor agonists, indicating the potential of this scaffold in developing treatments for central nervous system disorders . Furthermore, similar spirocyclic templates are utilized in the design of potent and selective enzyme inhibitors, such as Ubiquitin-Specific Protease 7 (USP7) inhibitors, which are being explored as potential anti-cancer therapies . The ethyl ester functional group in its structure provides a handle for further synthetic modification, allowing researchers to generate diverse chemical libraries for screening and optimization campaigns. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this high-quality building block to advance their programs in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-9(13)7-5-10(6-7)4-3-8(12)11-10/h7H,2-6H2,1H3,(H,11,12)

InChI Key

DIJSTOICFDVRBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CCC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization via Amines and Cyclic Ketones

A common approach involves the condensation of an amino acid derivative or a primary amine with a cyclic ketone such as cyclobutanone or cyclopentanone derivatives. The reaction conditions can be acidic or basic, depending on the substrates and desired selectivity.

  • Reaction Conditions: Acidic conditions often use trifluoroacetic acid (TFA) or other strong acids to promote cyclization, while basic conditions may employ sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are typical solvents, chosen for their ability to dissolve both reactants and maintain anhydrous conditions.

  • Temperature: Controlled temperatures, often cooled with an ice bath during acid addition, prevent side reactions and improve yield.

Esterification to Form Ethyl Ester

The carboxylate group is introduced or converted to the ethyl ester via:

  • Direct Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Use of Ethyl Esters as Starting Materials: Starting from ethyl esters of cyclic keto acids can streamline synthesis by preserving the ester functionality throughout.

Oxidation and Reduction Steps

  • Oxidation: To introduce or maintain the 6-oxo group, oxidation of secondary alcohols or other precursors may be performed using oxidants like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce nitro groups or other functionalities during intermediate steps.

A representative synthetic sequence adapted from related spirocyclic compounds includes:

Step Reaction Reagents/Conditions Outcome
1 Formation of oxime from cyclic keto acid Hydroxylamine hydrochloride, base Oxime intermediate
2 Oxidation of oxime to nitro compound Urea hydrogen peroxide (UHP), trifluoroacetic anhydride (TFAA) Nitro-substituted intermediate
3 Michael addition to methyl acrylate 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Michael adduct
4 Reduction of nitro group and intramolecular cyclization NaBH4/NiCl2, K2CO3 Formation of spirolactam ring
5 Ester cleavage or modification Acid or base hydrolysis Ethyl ester formation or modification

This sequence highlights the complexity and multi-step nature of preparing spirocyclic lactams with ethyl ester functionality.

  • Purification: Precipitation methods using methyl tert-butyl ether (MTBE) are preferred over chromatography for large-scale purification to improve yield and scalability.

  • Reaction Atmosphere: Use of inert atmosphere (nitrogen or argon) and anhydrous solvents is critical to prevent decomposition of sensitive intermediates.

  • Temperature Control: Gradual addition of acids like TFA under cooling minimizes exothermic side reactions and improves reproducibility.

  • Catalyst Selection: Acid catalysts for esterification and bases for cyclization must be carefully chosen to balance reaction rate and selectivity.

  • Spectroscopy: Nuclear magnetic resonance (NMR) confirms the spirocyclic structure with characteristic chemical shifts for the ethyl ester (δ ~4.1 ppm for CH2, δ ~1.2 ppm for CH3) and lactam carbonyl (δ ~170-180 ppm in ^13C NMR).

  • Mass Spectrometry (MS): Confirms molecular weight (~225.28 g/mol).

  • X-ray Crystallography: Resolves the spirocyclic conformation and confirms the position of the 6-oxo group.

Method Step Description Reagents/Conditions Notes
Cyclization Amines + cyclic ketones Acidic (TFA) or basic (NaH, K2CO3) Forms spirocyclic core
Esterification Carboxylic acid to ethyl ester Ethanol + acid catalyst Introduces ethyl ester group
Oxidation Introduce/maintain 6-oxo group CrO3, KMnO4 Adjusts oxidation state
Reduction Nitro to amine or other reductions NaBH4, LiAlH4 Prepares intermediates
Purification Precipitation or chromatography MTBE precipitation preferred Scalable purification

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Scientific Research Applications

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate has several notable applications across different scientific disciplines:

  • Medicinal Chemistry
    • Anticancer Research : The compound exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which is implicated in various cancers. By blocking EGFR signaling pathways, it can potentially reduce cell proliferation and enhance apoptosis in cancer cells .
    • Antimicrobial Activity : Preliminary studies indicate that this compound shows activity against certain bacterial strains, suggesting its potential as a new antimicrobial agent .
  • Synthetic Chemistry
    • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex azaspirocycle derivatives, which may possess enhanced biological activities .
    • Development of New Materials : The compound is also investigated for its utility in creating new materials and chemical processes in industrial applications .
  • Biological Studies
    • Enzyme Modulation : this compound has been shown to modulate specific enzymatic activities, impacting metabolic pathways crucial for various biological processes .

Case Studies and Research Findings

Several studies have highlighted the biological effects and potential applications of this compound:

  • Anticancer Activity : Research demonstrated significant inhibition of cancer cell lines via EGFR blockade, leading to reduced cell viability and proliferation .
  • Antimicrobial Effects : Studies indicated that this compound displays antibacterial properties against specific pathogens, suggesting its potential utility in developing new antimicrobial agents .
  • Mechanistic Studies : Investigations revealed that it interferes with critical signaling cascades involved in inflammation and cellular stress responses, further supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking the signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting EGFR can help to slow down or stop the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate can be contextualized by comparing it to related spirocyclic and bicyclic derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of this compound with Structural Analogs

Compound Name Nitrogen Position Spiro Ring System Substituents at 6-Oxo Position Ester Group Key Properties/Applications
This compound 5-aza [3.4] None (keto group) Ethyl Intermediate for bioactive molecules
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 2-aza [3.4] None (keto group) tert-Butyl Deprotected for drug intermediates
Ethyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate 2-aza [3.4] Piperazinyl group Ethyl CNS drug candidate (e.g., kinase inhibitors)
Benzyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate 5-aza [3.4] None (keto group) Benzyl Higher lipophilicity for membrane penetration
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate N/A (bicyclic) [2.2.2] Amino group Ethyl Racemic studies for stereochemical optimization

Structural Differences and Implications

Nitrogen Position: The 5-aza configuration in the target compound contrasts with 2-aza derivatives (e.g., tert-butyl/ethyl 2-azaspiro analogs). For instance, 2-azaspiro compounds are more commonly used in Suzuki coupling reactions for drug intermediates . The 5-aza position may confer greater steric hindrance around the nitrogen, influencing reactivity in nucleophilic substitutions .

Ester Groups :

  • Ethyl esters (e.g., target compound) offer balanced lipophilicity for synthetic versatility, whereas tert-butyl esters (e.g., tert-butyl 2-azaspiro derivatives) serve as protective groups for selective deprotection using trifluoroacetic acid .
  • Benzyl esters (e.g., Benzyl 5-azaspiro analogs) enhance lipophilicity, favoring applications in prodrug design or membrane-targeted therapies .

Substituents at the 6-Oxo Position :

  • Piperazinyl-substituted analogs (e.g., Ethyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro) demonstrate modularity for attaching pharmacophores, highlighting their utility in kinase inhibitor development .
  • The unmodified 6-oxo group in the target compound allows for further functionalization, such as reductive amination or Grignard additions .

Spiro Ring Systems: Spiro[3.4]octane systems (target compound) provide greater conformational rigidity compared to bicyclo[2.2.2]octane derivatives (e.g., Ethyl 3-endo-aminobicyclo[2.2.2]octane-2-carboxylate), which may enhance binding selectivity in drug-receptor interactions .

Biological Activity

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Structural Characteristics

This compound has the molecular formula C10H15NO3C_{10}H_{15}NO_3 and a molar mass of 197.23 g/mol. Its structure features a nitrogen atom integrated into a spirocyclic framework, which is crucial for its biological interactions. The compound's chemical properties allow it to participate in various biochemical pathways, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity, particularly through inhibition or alteration of signaling pathways associated with cell proliferation and survival.

Interaction Studies

Research indicates that this compound exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which is implicated in various cancers. By binding to EGFR, the compound can block downstream signaling pathways that promote tumor growth and survival, highlighting its potential as an anticancer agent .

Biological Activity Overview

Table 1 summarizes the key biological activities associated with this compound:

Biological Activity Description
EGFR Inhibition Modulates cell signaling pathways involved in cancer proliferation .
Antimicrobial Properties Exhibits activity against certain bacterial strains .
Enzyme Modulation Potential to inhibit specific enzymatic activities, impacting metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines via EGFR blockade, leading to reduced cell viability and proliferation .
  • Antimicrobial Effects : Research indicated that this compound displays antibacterial properties against specific pathogens, suggesting its potential utility in developing new antimicrobial agents .
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it interferes with critical signaling cascades involved in inflammation and cellular stress responses, further supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds in the azaspirocycle class, which also exhibit notable biological activities:

Compound Name Molecular Formula Key Features
Ethyl 2-oxa-6-azaspiro[3.4]octaneC9H15NO3Lacks oxo group; different reactivity profile
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octaneC11H17N2O3Used in γ-butyrolactone derivatives
Ethyl 6-benzyl-2-octanoylazaspironeC12H15NO3Contains a benzyl substituent; alters biological activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate, and which analytical methods validate its structural integrity?

  • Answer : Common synthetic pathways involve multi-step organic reactions, including Suzuki couplings (using Pd catalysts like [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate) and deprotection steps with trifluoroacetic acid . Key characterization techniques include:

  • LCMS : To confirm molecular weight and purity (e.g., [M+H]+ peaks) .
  • ¹H/¹³C NMR : To verify spirocyclic connectivity and substituent positions .
  • X-ray crystallography : For unambiguous structural confirmation using SHELX software .

Q. How should this compound be stored to maintain stability?

  • Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Contradictory evidence notes "normal" storage conditions in some sources, but controlled temperatures are recommended for long-term stability .

Advanced Research Questions

Q. What strategies optimize Suzuki coupling reactions for synthesizing derivatives of this compound?

  • Answer :

  • Catalyst selection : Use [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) for improved regioselectivity .
  • Base optimization : Potassium carbonate in polar aprotic solvents (e.g., DMF) enhances coupling efficiency .
  • Temperature control : Reactions typically proceed at 80–100°C under microwave assistance to reduce side products .

Q. How can researchers resolve discrepancies in spectroscopic data during spirocyclic compound characterization?

  • Answer :

  • Multi-technique validation : Cross-validate NMR/LCMS data with X-ray crystallography to address signal overlap or stereochemical ambiguities .
  • Computational modeling : Apply ring-puckering coordinates (Cremer-Pople parameters) to predict conformational preferences and compare with experimental data .

Q. What role do hydrogen-bonding networks play in the crystallization of this compound?

  • Answer : Hydrogen bonds between the carbonyl group and adjacent amines/ethers stabilize specific conformations. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings, guiding crystal engineering for improved solubility or bioavailability .

Q. How can structure-activity relationship (SAR) studies inform the design of spirocyclic derivatives for neurological targets?

  • Answer :

  • Pharmacophore mapping : Modify the azaspiro core (e.g., substituents at positions 2 and 6) to enhance M4 muscarinic receptor affinity, as seen in Pfizer’s patent derivatives .
  • Bioisosteric replacement : Replace the ethyl ester with tert-butyl groups to improve metabolic stability while retaining target engagement .

Data Contradiction Analysis

Q. Conflicting reports exist about the aqueous solubility of this compound. How can researchers address this?

  • Answer :

  • Experimental reassessment : Use shake-flask or HPLC methods under controlled pH/temperature to measure solubility.
  • Crystallographic insights : Analyze hydrate/solvate forms (via X-ray) to explain discrepancies, as polymorphic variations significantly impact solubility .

Methodological Tables

Key Reaction Conditions for Derivative Synthesis
Step
------
Suzuki Coupling
Deprotection
Purification
Critical Characterization Data
Technique
----------
LCMS
¹H NMR

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